![molecular formula C11H11N3 B3232496 5-(6-Methylpyridin-3-yl)pyridin-2-amine CAS No. 1341686-25-6](/img/structure/B3232496.png)
5-(6-Methylpyridin-3-yl)pyridin-2-amine
Overview
Description
“5-(6-Methylpyridin-3-yl)pyridin-2-amine” is a heterocyclic compound . It has a molecular weight of 185.23 and is used as a building block in the manufacture of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved via Suzuki cross-coupling reactions . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce these novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of “5-(6-Methylpyridin-3-yl)pyridin-2-amine” is represented by the InChI code:1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14)
. Chemical Reactions Analysis
The compound can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 185.23 and its InChI code is1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14)
.
Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reactions are palladium-catalyzed and result in a series of novel pyridine derivatives in moderate to good yield .
Quantum Mechanical Investigations
The synthesized pyridine derivatives are subject to Density Functional Theory (DFT) studies . These studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, help describe possible reaction pathways .
Biological Activities
The pyridine derivatives synthesized from this compound have been investigated for their biological activities . In particular, the compound 4b exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Kinase Inhibitor Drug Synthesis
The compound is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . Pexidartinib acts by inhibiting multiple receptor tyrosine kinases .
Crystal Structure Analysis
The dihydrochloride salt of pexidartinib, synthesized from this compound, has been used for crystal structure determination . The structure provides valuable information for further studies, such as the investigation of biological and physicochemical properties .
Antimicrobial Potential
Some derivatives of this compound have shown good antimicrobial potential . This makes it a valuable compound in the development of new antimicrobial agents .
Anti-fibrosis Activity
Some target compounds derived from this compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar pyridine derivatives have been synthesized and studied for their potential biological activities .
Mode of Action
It’s known that the compound can be synthesized via suzuki cross-coupling reactions . The compound’s interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Density functional theory (dft) studies have been carried out for similar pyridine derivatives . These studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, describe possible reaction pathways .
Result of Action
Similar pyridine derivatives have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .
properties
IUPAC Name |
5-(6-methylpyridin-3-yl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBAFJUAPZSVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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